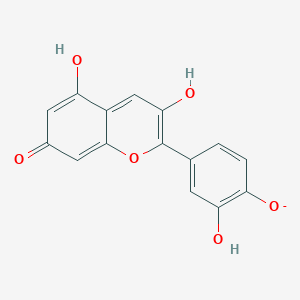
Cyanidin(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyanidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of cyanidin(1+). It is a conjugate base of a cyanidin cation.
Scientific Research Applications
Neuroprotective Effects : Cyanidin has demonstrated potential in protecting nerve cells against toxins, such as Aβ25-35-induced toxicity, which is linked to Alzheimer's disease. It works by decreasing oxidative stress and attenuating apoptosis mediated by different pathways (Thummayot et al., 2018). Additionally, cyanidin protected human neuroblastoma cells from neurotoxicity induced by 1-Methyl-4-Phenylpyridinium, a model of Parkinson's disease (Chen et al., 2018).
Anticancer Properties : Several studies have highlighted cyanidin's anticancer activities. It has shown inhibitory effects on the proliferation, migration, and invasion of renal cell carcinoma lines (Liu et al., 2018). Furthermore, cyanidin has been reported to target various proliferative pathways in different types of cancer, such as breast, liver, lung, prostate, and thyroid cancer (Safdar et al., 2022).
Antioxidant and Anti-aging Effects : Cyanidin exhibits strong antioxidant properties, which contribute to its anti-aging effects. It has been shown to attenuate oxidative stress and prolong the life spans of human cells under stress-induced premature senescence (Choi et al., 2010).
Diabetes Management : Cyanidin and its derivatives have demonstrated significant potential in diabetes management. It inhibits α-glucosidase activity, suggesting a role in controlling postprandial glucose levels (Adisakwattana et al., 2009). Furthermore, cyanidin in liposomal forms has shown promise in treating diabetes mellitus complications (Gharib et al., 2013).
Chemical Analyses and Lipophilicity Enhancement : Cyanidin has been used in the quantitative estimation of metals in fish samples, highlighting its potential in analytical chemistry (Ike et al., 2019). Additionally, enzymatic acylation of cyanidin derivatives enhances their lipophilicity and thermostability, which could be useful in the cosmetic and food industries (Yang et al., 2018).
properties
Product Name |
Cyanidin(1-) |
|---|---|
Molecular Formula |
C15H9O6- |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-hydroxyphenolate |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,17-20H/p-1 |
InChI Key |
NIPNPECHKPMAOO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



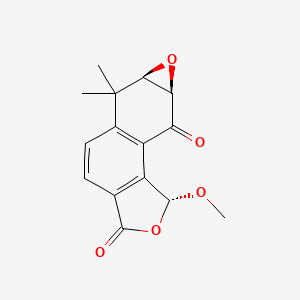
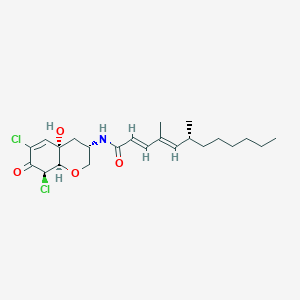
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)
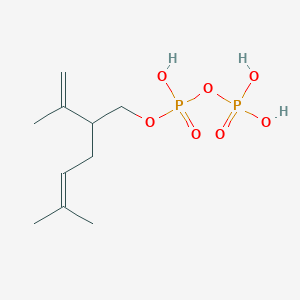
![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)
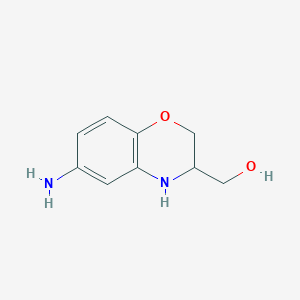


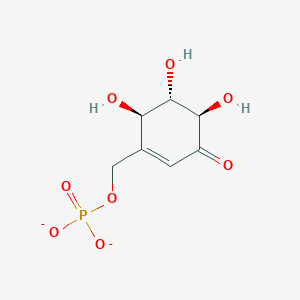
![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)
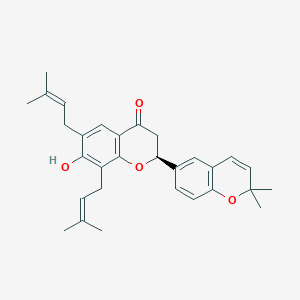
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
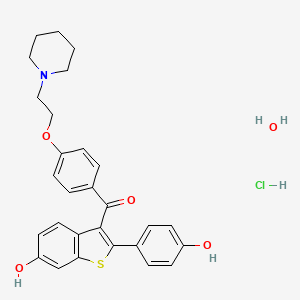
![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)